molecular formula C26H29N3O4S2 B2704878 2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 941965-97-5

2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2704878
CAS No.: 941965-97-5
M. Wt: 511.66
InChI Key: ISCYTACRZMTIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of tetrahydrobenzo[b]thiophene derivatives, characterized by a bicyclic core structure with a tetrahydrobenzene ring fused to a thiophene moiety. The molecule features a 4-(N-benzyl-N-methylsulfamoyl)benzamido substituent at position 2 and an N,6-dimethyl group on the tetrahydrobenzo[b]thiophene scaffold.

Properties

IUPAC Name

2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4S2/c1-17-9-14-21-22(15-17)34-26(23(21)25(31)27-2)28-24(30)19-10-12-20(13-11-19)35(32,33)29(3)16-18-7-5-4-6-8-18/h4-8,10-13,17H,9,14-16H2,1-3H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCYTACRZMTIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological properties of this compound, emphasizing its pharmacological relevance.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 366.43 g/mol
  • CAS Number : 1321656-27-2

The structural features include a benzo[b]thiophene core, a sulfamoyl group, and a carboxamide functional group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the benzo[b]thiophene ring through cyclization reactions.
  • Introduction of the sulfamoyl group , which enhances solubility and biological interaction.
  • Amidation reactions to attach the benzamido group.

These steps are crucial for achieving the desired pharmacological properties and ensuring high yields of the final product.

Antimicrobial Activity

Research indicates that derivatives of benzo[b]thiophene exhibit significant antimicrobial properties. For instance:

  • A study reported that certain benzo[b]thiophene derivatives demonstrated potent antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
  • The compound's sulfamoyl group may contribute to its antibacterial effects by inhibiting bacterial folate synthesis.

Anti-inflammatory Effects

Compounds containing the benzo[b]thiophene structure have also been investigated for their anti-inflammatory properties:

  • In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • The anti-inflammatory mechanism is believed to involve the modulation of signaling pathways associated with inflammation.

Antitumor Activity

Recent research highlights the potential antitumor activity of this compound:

  • In cell line assays, derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
  • The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

Several case studies have documented the biological activities of similar compounds:

StudyCompoundActivityResult
Benzo[b]thiophene DerivativeAntibacterialEffective against E. coli
Sulfamoyl-containing CompoundAnti-inflammatoryReduced IL-6 levels
Tetrahydrobenzo[b]thiopheneAntitumorInduced apoptosis in MCF-7 cells

Scientific Research Applications

Pharmacological Applications

  • Indoleamine 2,3-Dioxygenase Inhibition
    • The compound has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the immune response and cancer progression. IDO inhibition can enhance anti-tumor immunity by preventing the depletion of tryptophan and accumulation of immunosuppressive metabolites .
    • Case Studies : Research indicates that compounds inhibiting IDO can improve the efficacy of cancer therapies. For instance, co-administration with anti-cancer agents has shown promising results in enhancing tumor response rates in preclinical models .
  • Immunosuppressive Disorders
    • The compound is being investigated for its potential to treat conditions characterized by IDO-mediated immunosuppression, such as certain cancers and infectious diseases like HIV .
    • Clinical Relevance : Patients with tumor-induced immunosuppression may benefit from treatments incorporating this compound to restore immune function and improve therapeutic outcomes.

Structural Insights

The structural analysis of this compound reveals significant features that contribute to its biological activity. The presence of a sulfonamide group enhances solubility and bioavailability, while the tetrahydrobenzo[b]thiophene core may provide unique interactions with biological targets.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound. Notable findings include:

  • Synthesis Methodology : The synthesis typically involves multi-step organic reactions that yield high-purity products suitable for biological testing.
  • Crystallographic Data : Detailed crystallographic studies have provided insights into the molecular geometry and potential interaction sites within biological systems .

Comparison with Similar Compounds

a) N,N-Dimethylsulfamoyl vs. N-Benzyl-N-methylsulfamoyl

  • 2-(4-(N,N-Dimethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (): Differs in the sulfamoyl group (N,N-dimethyl vs. N-benzyl-N-methyl). The dimethyl variant likely exhibits higher solubility due to reduced steric bulk, whereas the benzyl-methyl group may enhance lipophilicity and receptor binding specificity .

b) Sulfamoyl vs. Piperazinyl/Piperidinyl Substituents

  • 2-(2-(4-Benzylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIIb) (): Replaces the sulfamoyl benzamido group with a 4-benzylpiperazine-acetamido chain. Melting point: 200–202°C; yield: 80%. IR: NH/ν(NH₂) at 3300–3400 cm⁻¹; aromatic C–H at 3050–3100 cm⁻¹ .

Modifications to the Tetrahydrobenzo[b]Thiophene Core

a) N,6-Dimethyl vs. 6-Ethyl Substituents

  • 2-Amino-N-benzyl-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (): Features a 6-ethyl group instead of 6-methyl. Molecular formula: C₁₈H₂₂N₂OS; molar mass: 314.45 g/mol. The ethyl group increases hydrophobicity, which may enhance membrane permeability compared to the methyl analog.

b) Carboxamide Side Chain Variations

  • N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide (): Substitutes the benzamido group with a 3-(2-chlorophenyl)-5-methylisoxazolecarboxamide.

Table 1: Key Data for Select Analogous Compounds

Compound Name / ID Substituents Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR) Source
Target Compound 4-(N-Benzyl-N-methylsulfamoyl)benzamido, N,6-dimethyl N/A N/A Expected ν(C=O) ~1660–1680 cm⁻¹; ν(SO₂) ~1150–1350 cm⁻¹
IIIb () 2-(4-Benzylpiperazin-1-yl)acetamido 200–202 80 IR: ν(NH) 3300–3400 cm⁻¹; ¹H-NMR: δ 7.2–7.4 (aromatic H), δ 3.5 (piperazine CH₂)
2-(4-(N,N-Dimethylsulfamoyl)benzamido)-...thieno[2,3-c]pyridine-3-carboxamide () 4-(N,N-Dimethylsulfamoyl)benzamido N/A N/A IR: ν(SO₂) ~1250 cm⁻¹; ¹³C-NMR: δ 170 (C=O)
N-Benzyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (7) () Trifluoroacetylamino N/A N/A ¹H-NMR: δ 2.5–3.0 (tetrahydrobenzo H), δ 4.6 (NH)

Discussion of Structural and Functional Implications

  • Sulfamoyl vs. Piperazinyl Groups : Sulfamoyl derivatives (e.g., ) exhibit strong hydrogen-bonding capacity via the SO₂ group, which may enhance target binding affinity compared to the basic piperazine in IIIb .
  • Methyl vs.
  • Synthetic Complexity : The target compound’s N-benzyl-N-methylsulfamoyl group requires multi-step synthesis, akin to the Friedel-Crafts and nucleophilic addition reactions described for sulfonamide derivatives in .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis typically involves multi-step reactions starting from tetrahydrobenzo[b]thiophene precursors. Key steps include sulfamoylation of the benzamide group and subsequent coupling to the thiophene core. Polar aprotic solvents (e.g., DMF, DMSO) are critical for solubility and reaction efficiency, while catalysts like triethylamine or pyridine facilitate amide bond formation. Temperature control (e.g., reflux at 80–120°C) and inert atmospheres minimize side reactions. Yield optimization requires iterative adjustments to stoichiometry and reaction time .

Q. How can researchers characterize the compound’s purity and structural integrity?

Use a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent positions and stereochemistry .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
  • HPLC with UV detection (C18 columns, acetonitrile/water gradients) to assess purity (>95% recommended for biological assays) .

Q. What in vitro assays are suitable for initial biological screening?

Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition assays (e.g., acetylcholinesterase for neuropharmacology) using Ellman’s method .
  • Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
  • Antimicrobial screening via microdilution to determine MIC values against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Modify substituents systematically : Vary the benzyl group on the sulfamoyl moiety or methyl groups on the tetrahydrobenzo[b]thiophene core.
  • Compare analogs in enzymatic assays (e.g., IC₅₀ shifts with substituent changes) .
  • Use molecular docking (AutoDock Vina, Schrödinger Suite) to correlate activity with binding affinities to targets like kinases or GPCRs .

Q. How to resolve contradictions in biological activity data across studies?

  • Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C, serum-free media) to eliminate environmental variability .
  • Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding .
  • Reanalyze metabolite profiles (LC-MS/MS) to identify degradation products that may interfere with activity .

Q. What computational methods predict metabolic stability and toxicity?

  • ADMET prediction tools (SwissADME, pkCSM) to estimate hepatic clearance, CYP450 inhibition, and hERG liability .
  • Density functional theory (DFT) to model electron distribution in the sulfamoyl group, predicting susceptibility to hydrolysis .
  • Molecular dynamics simulations (GROMACS) to assess stability in lipid bilayers for blood-brain barrier penetration .

Methodological Considerations

Q. How to address low solubility in aqueous buffers during in vivo studies?

  • Formulation strategies : Use co-solvents (e.g., PEG-400, cyclodextrins) or nanoemulsions to enhance bioavailability .
  • Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) on the carboxamide moiety for pH-dependent solubility .

Q. What strategies mitigate synthetic by-products in large-scale reactions?

  • Optimize purification : Combine flash chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization (methanol/water) .
  • Monitor intermediates : Use inline FTIR or Raman spectroscopy to detect side reactions in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.